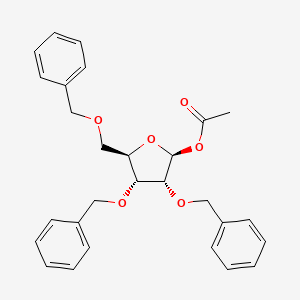

1-O-Acetyl-2,3,5-tri-O-benzyl-b-D-ribofuranose

Description

Contextual Significance of D-Ribofuranose and Its Derivatives in Chemical Biology

D-Ribofuranose, a five-carbon sugar, is a cornerstone of life's central processes. wikipedia.org In its naturally occurring β-D-ribofuranose form, it serves as the structural backbone of ribonucleic acid (RNA), the molecule essential for the coding, decoding, regulation, and expression of genes. wikipedia.orgnih.gov The vast majority of naturally occurring nucleosides and nucleotides, the building blocks of nucleic acids, are N-glycosyl derivatives of β-D-ribose. nih.govresearchgate.net These molecules are fundamental to the storage and transfer of genetic information. researchgate.net

Beyond genetics, D-ribofuranose derivatives are integral to cellular metabolism. nih.gov They form the core of vital coenzymes and energy currency molecules, including adenosine (B11128) triphosphate (ATP), nicotinamide (B372718) adenine (B156593) dinucleotide (NAD), and flavin adenine dinucleotide (FAD). wikipedia.org These compounds are crucial for a multitude of catalytic processes, such as chemical energy production and storage. nih.gov The rigid structure of the β-D-ribofuranose ring itself has been shown to be essential for the coenzymic function of these molecules. nih.gov The universal role of these derivatives in encoding genetic information and facilitating cellular catalysis highlights their essential function in all known organisms. researchgate.net This ubiquity makes ribofuranose and its analogues critical targets in medicinal chemistry for the development of antiviral and anticancer agents. researchgate.netmdpi.com

Principles and Evolution of Protecting Group Strategies in Carbohydrate Chemistry

Carbohydrate chemistry presents a unique and significant challenge in organic synthesis due to the high density of functional groups. wiley-vch.de A typical monosaccharide contains multiple hydroxyl groups of similar reactivity, making selective modification of a single hydroxyl group difficult. wiley-vch.denih.gov To overcome this, chemists employ "protecting groups" to temporarily mask certain functional groups, preventing them from reacting while another part of the molecule is modified. nih.govnih.gov

The use of protecting groups has evolved from a time-consuming necessity to a sophisticated strategy for controlling both regioselectivity and stereoselectivity. universiteitleiden.nlresearchgate.net An effective protecting group strategy relies on the subtle differences in the reactivity of the various hydroxyl groups on the carbohydrate ring. wiley-vch.de For instance, the primary alcohol is generally the most reactive due to less steric hindrance, while the anomeric hydroxyl has distinct reactivity as part of a hemiacetal. wiley-vch.de

Key principles in modern protecting group strategies include:

Orthogonality: The ability to remove one type of protecting group in the presence of others, allowing for sequential modifications at different positions. nih.gov

Stereoelectronic Effects: Protecting groups significantly influence the reactivity of the carbohydrate. wiley-vch.de Electron-withdrawing groups, like acyl esters (e.g., acetyl, benzoyl), tend to decrease the reactivity of a glycosyl donor. In contrast, electron-donating groups, such as benzyl (B1604629) ethers, can increase reactivity. wiley-vch.de

Neighboring Group Participation: Certain protecting groups at the C-2 position can influence the stereochemical outcome of a glycosylation reaction, a phenomenon known as anchimeric assistance. nih.govresearchgate.net

Commonly used protecting groups in carbohydrate synthesis include benzyl ethers, which are stable under many conditions and are typically removed by catalytic hydrogenation, and acyl groups (esters), which can be removed under basic or acidic conditions. wiley-vch.de The strategic selection and manipulation of these groups are fundamental to the successful synthesis of complex oligosaccharides and glycoconjugates. researchgate.net

Scope and Objectives of Contemporary Research on Protected Ribofuranose Systems

Modern research involving protected ribofuranose systems like 1-O-Acetyl-2,3,5-tri-O-benzyl-β-D-ribofuranose is driven by several key objectives. A primary goal is the development of more efficient and stereoselective synthetic methodologies for the preparation of nucleosides and their derivatives. researchgate.netmdpi.com These compounds are of immense interest to medical and biochemical researchers as potential antiviral and anticancer therapies. researchgate.net

Current research efforts focus on several key areas:

Novel Analogue Synthesis: The design and synthesis of modified nucleosides with enhanced therapeutic properties. This includes modifications at various positions of the ribose ring to improve stability, bioavailability, or target specificity. researchgate.netsemanticscholar.org

Green Chemistry Approaches: Developing more environmentally friendly synthetic routes that avoid the use of costly or hazardous catalysts and reagents, which have traditionally been a mainstay of nucleoside synthesis. mdpi.com

Mechanistic Studies: Investigating how different protecting groups influence the reactivity and stereochemical outcome of glycosylation reactions to enable more predictable and controlled syntheses. nih.gov

Enzymatic Synthesis: Exploring multi-enzymatic systems for the synthesis of nucleosides and their analogues, offering high selectivity and milder reaction conditions compared to traditional chemical methods. researchgate.net

Ultimately, the overarching objective is to expand the library of available nucleoside analogues and to streamline their production, thereby accelerating the discovery of new therapeutic agents for a wide range of diseases. mdpi.commadridge.org

Structure

3D Structure

Properties

IUPAC Name |

[(2S,3R,4R,5R)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30O6/c1-21(29)33-28-27(32-19-24-15-9-4-10-16-24)26(31-18-23-13-7-3-8-14-23)25(34-28)20-30-17-22-11-5-2-6-12-22/h2-16,25-28H,17-20H2,1H3/t25-,26-,27-,28-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPWPSDGLXXKBKZ-BIYDSLDMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(C(C(O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1[C@@H]([C@@H]([C@H](O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H30O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 O Acetyl 2,3,5 Tri O Benzyl B D Ribofuranose

Historical Perspectives on the Preparation of Acetylated and Benzylated Ribofuranoses

The groundwork for synthesizing complex, protected ribofuranose derivatives was laid in the mid-20th century. Early methods focused on the preparation of related compounds, such as 1-acetyl-2,3,5-tribenzoyl-β-D-ribofuranose, which established the fundamental multi-step strategy. A method developed by Ness et al. in 1954 started with D-ribose and proceeded through a methyl ribofuranoside intermediate, which was then benzoylated and subsequently acetylated at the anomeric position. googleapis.com This approach, while effective, often resulted in modest yields of 50 to 70%. googleapis.com

Later, in 1968, Guthrie and Smith proposed a method for converting D-ribose into β-1,2,3,5-tetra-O-acetyl-D-ribofuranose, involving acetal (B89532) formation, acetylation, and acetolysis. google.com These pioneering efforts highlighted the core chemical transformations—protection, modification, and selective deprotection/activation—that remain central to the synthesis of derivatives like 1-O-Acetyl-2,3,5-tri-O-benzyl-β-D-ribofuranose.

Classical Multi-Step Synthetic Pathways from D-Ribose Precursors

A representative classical pathway can be summarized as follows:

Anomeric Protection : D-ribose is first converted to a methyl glycoside, typically a mixture of α- and β-anomers of methyl D-ribofuranoside, by reacting it with methanol (B129727) in the presence of an acid catalyst. researchgate.net This step protects the anomeric center and locks the sugar in its furanose form.

Benzylation : The three remaining free hydroxyl groups (at C2, C3, and C5) of the methyl ribofuranoside are then benzylated.

Acetolysis : The methyl glycoside at C1 is selectively replaced with an acetyl group to yield the final product. researchgate.net

Interactive Table: Classical Synthesis Pathway Overview

| Step | Transformation | Typical Reagents | Purpose |

|---|---|---|---|

| 1 | Methyl Glycoside Formation | D-Ribose, Methanol (MeOH), Acid Catalyst (e.g., HCl) | Protects the anomeric position and establishes the furanose ring. |

| 2 | Per-O-Benzylation | Methyl D-ribofuranoside, Benzyl (B1604629) Bromide (BnBr), Sodium Hydride (NaH), DMF | Protects the C2, C3, and C5 hydroxyl groups as benzyl ethers. |

| 3 | Acetolysis | Methyl 2,3,5-tri-O-benzyl-D-ribofuranoside, Acetic Anhydride (Ac₂O), Acetic Acid (AcOH), Sulfuric Acid (H₂SO₄) | Replaces the C1-methyl group with an acetyl group, yielding the target compound. |

The simultaneous protection of the hydroxyl groups at the C2, C3, and C5 positions is a critical step. The classical approach involves per-O-benzylation, where all free hydroxyls are converted to benzyl ethers. This is typically achieved under Williamson ether synthesis conditions. The methyl ribofuranoside intermediate is treated with an excess of a benzylating agent, such as benzyl bromide or benzyl chloride, in the presence of a strong base like sodium hydride (NaH) and an aprotic polar solvent like dimethylformamide (DMF). mdpi.com This robust method ensures complete protection of the non-anomeric hydroxyls, creating the key intermediate, methyl 2,3,5-tri-O-benzyl-D-ribofuranoside.

The final transformation is the chemo- and stereoselective introduction of the acetyl group at the anomeric carbon. This is accomplished via acetolysis. The purified methyl 2,3,5-tri-O-benzyl-D-ribofuranoside is dissolved in a mixture of glacial acetic acid and acetic anhydride, with a catalytic amount of a strong acid, such as sulfuric acid. google.comresearchgate.net This reaction cleaves the anomeric methyl ether and installs an acetyl group. The reaction conditions are controlled to favor the formation of the thermodynamically more stable β-anomer, which is the desired product for its application in nucleoside synthesis. researchgate.net

Optimization of Synthetic Conditions for Enhanced Yields and Purity

Interactive Table: Comparison of Synthetic Protocol Results

| Protocol | Starting Material | Key Steps | Reported Yield | Reported Purity |

|---|---|---|---|---|

| Classical Method (Ness et al., 1954) googleapis.com | D-Ribose | Methylation, Benzoylation, Acetolysis | 50-70% | Not specified |

| Optimized Method (Deng et al., 2009) researchgate.net | D-Ribose | Methylation, Benzoylation, Acetolysis | 74.34% | 98.1% (HPLC) |

Modern synthetic chemistry increasingly relies on catalytic methods to enhance efficiency and selectivity. In the context of ribofuranose derivatization, biocatalysis using enzymes has emerged as a powerful tool. While not directly applied to the primary synthesis of the title compound, enzymatic methods have proven highly effective for the regioselective manipulation of protecting groups on ribose. nih.gov For example, lipases such as Candida rugosa lipase (B570770) (CRL) and Pseudomonas fluorescens lipase (PFL) can selectively hydrolyze acetyl groups at specific positions on a peracetylated ribofuranose molecule. researchgate.net Lipozyme® TL IM has been used for the highly selective deacetylation at the C-5' position of peracetylated aryl-α-D-ribofuranosides, a reaction that is very difficult to achieve with conventional chemical methods. nih.gov These catalytic approaches offer pathways to novel protecting group patterns and are instrumental in synthesizing complex carbohydrate structures.

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of protected sugars, this often involves minimizing the number of synthetic steps, reducing waste, and using environmentally benign reagents. The use of biocatalytic methods, as described above, is a prime example of a green chemistry approach. researchgate.netnih.gov Enzymes operate under mild conditions (neutral pH, room temperature) in aqueous media, avoiding the need for harsh reagents, hazardous solvents, and extreme temperatures associated with classical methods. By replacing stoichiometric reagents with catalytic alternatives and designing more atom-economical routes, the environmental footprint of synthesizing complex molecules like 1-O-Acetyl-2,3,5-tri-O-benzyl-β-D-ribofuranose can be significantly reduced.

Reactivity and Mechanistic Insights into 1 O Acetyl 2,3,5 Tri O Benzyl B D Ribofuranose Transformations

Chemical Transformations Involving Remaining Functionalizable Sites

As a fully protected sugar derivative, 1-O-Acetyl-2,3,5-tri-O-benzyl-β-D-ribofuranose has limited sites for further functionalization without prior deprotection. The primary and most significant chemical transformation for this molecule is its use as a glycosyl donor in glycosylation reactions.

In these reactions, the anomeric 1-O-acetyl group functions as a leaving group. Activation by a Lewis acid (e.g., trimethylsilyl trifluoromethanesulfonate (TMSOTf), tin tetrachloride (SnCl₄), or boron trifluoride etherate (BF₃·OEt₂)) facilitates the departure of the acetate and the formation of a transient oxocarbenium ion intermediate at the anomeric center (C1). This electrophilic species is then attacked by a nucleophile, typically a hydroxyl group from a glycosyl acceptor (another sugar, an alcohol, or a phenol) or a nitrogen atom from a nucleobase, to form a new glycosidic bond. The β-configuration of the starting material, along with the non-participating nature of the C2-O-benzyl group, influences the stereochemical outcome of the glycosylation, often leading to a mixture of α and β products depending on the specific reaction conditions and the nucleophile.

Beyond its role as a glycosyl donor, other transformations are less common and generally involve harsher conditions that may compromise the integrity of the molecule.

Benzylic Oxidation : The benzyl (B1604629) groups, while generally stable, can be susceptible to oxidation at the benzylic position. Strong oxidizing agents can convert a benzyl ether into a benzoate ester. This transformation is not typically desired unless a specific synthetic strategy requires the conversion of a "permanent" benzyl protecting group into a base-labile benzoyl group.

Aromatic Ring Reactions : The phenyl rings of the benzyl groups can theoretically undergo electrophilic aromatic substitution (e.g., nitration, halogenation). However, the conditions required for these reactions are often harsh and can lead to degradation of the sugar moiety or cleavage of the benzyl ethers. Such transformations are rarely employed on intact glycosides.

Essentially, the reactivity of 1-O-Acetyl-2,3,5-tri-O-benzyl-β-D-ribofuranose is deliberately channeled towards glycosylation chemistry at the anomeric carbon, with the protecting groups serving to render the rest of the molecule inert to most chemical reagents.

Stability Studies and Degradation Pathways of the Protected Ribofuranose

The stability of 1-O-Acetyl-2,3,5-tri-O-benzyl-β-D-ribofuranose is governed by the chemical nature of its constituent parts: the O-acetyl anomeric center, the benzyl ether protecting groups, and the furanose ring itself. The molecule exhibits good stability under neutral conditions, allowing for storage and handling without significant degradation. wiley-vch.de However, it is susceptible to degradation under specific acidic, basic, and redox conditions.

Acidic Conditions: The molecule is sensitive to acidic hydrolysis. The anomeric position is an acetal-like linkage (part of a glycoside), which is known to be labile under acidic conditions. Protonation of the ring oxygen or the glycosidic oxygen at C1 can lead to the cleavage of the glycosidic bond and opening of the furanose ring. While benzyl ethers are relatively acid-stable compared to other protecting groups like silyl ethers or acetals, they can be cleaved by strong protic or Lewis acids, particularly at elevated temperatures. organic-chemistry.org Therefore, under strong acidic conditions, degradation can occur via multiple pathways, including loss of the acetyl group, cleavage of benzyl ethers, and decomposition of the ribose core.

Basic Conditions: The primary site of reactivity under basic conditions is the anomeric acetyl group. As an ester, it is readily cleaved by base-catalyzed saponification to yield 2,3,5-tri-O-benzyl-D-ribofuranose. This reaction is often performed intentionally for synthetic purposes. The benzyl ethers are highly stable to basic conditions and remain intact. The furanose ring is also stable to base, although prolonged exposure to very strong bases could potentially lead to epimerization at centers adjacent to a carbonyl, which is not present in this molecule.

Redox Conditions: The stability under redox conditions is largely dictated by the benzyl ethers. As previously mentioned, these groups are susceptible to catalytic hydrogenation, which is the standard method for their removal. This is a controlled degradation pathway used synthetically. Conversely, they can be cleaved by certain oxidative reagents. The acetyl group and the sugar ring are generally stable to the conditions used for hydrogenolysis of benzyl ethers.

| Condition | Reagents/Environment | Stability/Degradation Pathway |

|---|---|---|

| Strongly Acidic | e.g., conc. HCl, H₂SO₄, strong Lewis acids (BCl₃) | Unstable. Rapid hydrolysis of the anomeric acetyl group. Cleavage of benzyl ethers and potential degradation of the sugar ring. organic-chemistry.org |

| Mildly Acidic | e.g., aq. AcOH, CSA (catalytic) | Moderately stable. Slow hydrolysis of the anomeric acetyl group may occur over time. Benzyl ethers are generally stable. |

| Basic | e.g., NaOMe/MeOH, K₂CO₃/MeOH, aq. LiOH | Unstable. Rapid saponification of the 1-O-acetyl group to the corresponding hemiacetal. Benzyl ethers are stable. |

| Catalytic Hydrogenation | e.g., H₂, Pd/C or Pd(OH)₂/C | Unstable. Reductive cleavage (hydrogenolysis) of the three O-benzyl ethers to yield toluene and 1-O-acetyl-D-ribofuranose. |

| Oxidative | e.g., DDQ, CAN (for p-methoxybenzyl), strong oxidants | Potentially unstable. Benzyl ethers can be cleaved oxidatively, though this is less common for unsubstituted benzyl groups than for electron-rich derivatives like PMB. wiley-vch.de |

| Neutral/Storage | Inert solvent, room temperature or below | Stable for extended periods when stored properly (cool, dry, inert atmosphere). |

Applications of 1 O Acetyl 2,3,5 Tri O Benzyl B D Ribofuranose in Complex Molecule Synthesis

Role as a Key Building Block in Nucleoside and Nucleotide Synthesis

The primary application of 1-O-Acetyl-2,3,5-tri-O-benzyl-β-D-ribofuranose is as a precursor to the ribose moiety in the synthesis of nucleosides and their analogues. The protected hydroxyl groups prevent unwanted side reactions, allowing for precise coupling of the sugar with a nitrogenous base at the C-1 position. This process, known as glycosylation, is the fundamental step in creating the core structure of all nucleosides.

The synthesis of purine nucleosides (containing adenine (B156593), guanine, or their analogs) using this ribose derivative is a well-established methodology. A common approach is the silyl-Hilbert-Johnson reaction, where a silylated purine base is coupled with 1-O-Acetyl-2,3,5-tri-O-benzyl-β-D-ribofuranose in the presence of a Lewis acid catalyst. The reaction proceeds by the nucleophilic attack of the silylated purine on the anomeric carbon of the ribose, displacing the acetate group to form a β-N-glycosidic bond. Subsequent removal of the benzyl (B1604629) protecting groups yields the target purine ribonucleoside. This method provides a high degree of stereochemical control, predominantly forming the biologically relevant β-anomer.

Table 1: Generalized Scheme for Purine Nucleoside Synthesis

| Step | Description | Reactants | Key Reagents | Product |

| 1. Glycosylation | Coupling of the protected ribose with a silylated purine base. | 1-O-Acetyl-2,3,5-tri-O-benzyl-β-D-ribofuranose, Silylated Purine Base | Lewis Acid (e.g., TMSOTf, SnCl₄) | Protected Purine Nucleoside |

| 2. Deprotection | Removal of benzyl protecting groups from the ribose moiety. | Protected Purine Nucleoside | Catalytic Hydrogenation (e.g., Pd/C, H₂) | Target Purine Nucleoside |

The synthesis of pyrimidine nucleosides (containing cytosine, uracil, thymine, or their analogs) follows a similar strategy to that of purines. A silylated pyrimidine base is reacted with 1-O-Acetyl-2,3,5-tri-O-benzyl-β-D-ribofuranose under Lewis acid catalysis. The stereoselective formation of the β-N-glycosidic bond is again the key transformation. The choice of catalyst and reaction conditions can be optimized to maximize the yield of the desired β-isomer. The benzyl groups are typically removed in a final deprotection step to afford the free pyrimidine nucleoside.

Beyond single nucleosides, 1-O-Acetyl-2,3,5-tri-O-benzyl-β-D-ribofuranose is instrumental in the synthesis of oligonucleotides and other nucleic acid derivatives. Once a protected nucleoside has been synthesized, it undergoes further transformations to become a building block for automated solid-phase synthesis. This involves:

Selective deprotection of the 5'-hydroxyl group.

Reaction of the free 5'-hydroxyl with a phosphitylating agent to install a phosphoramidite group.

The resulting benzyl-protected nucleoside phosphoramidite can then be used in the stepwise assembly of RNA strands or their modified analogs. The benzyl groups offer orthogonal protection to the standard protecting groups used in oligonucleotide synthesis, providing strategic flexibility for the synthesis of complex modified structures.

Utility in Oligosaccharide and Glycoconjugate Synthesis

The utility of 1-O-Acetyl-2,3,5-tri-O-benzyl-β-D-ribofuranose extends to the synthesis of complex carbohydrates. As an activated glycosyl donor, it can be coupled with a glycosyl acceptor (another sugar molecule with a free hydroxyl group) to form an O-glycosidic bond. This reaction is the basis for constructing oligosaccharides containing ribofuranose units. Furthermore, this ribose derivative can be used to attach a ribose sugar to non-carbohydrate molecules, such as proteins or lipids, to form glycoconjugates, which are vital for various biological recognition processes.

Contributions to the Synthesis of Biologically Active Scaffolds (Synthetic Aspects)

The ability to selectively introduce a ribose unit into a molecule makes 1-O-Acetyl-2,3,5-tri-O-benzyl-β-D-ribofuranose a valuable tool for creating diverse, biologically active scaffolds. Nucleoside analogs are a cornerstone of medicinal chemistry, and this compound provides the foundational ribose component. By coupling this sugar with various synthetic or modified heterocyclic bases, chemists can generate extensive libraries of novel compounds for screening against a wide range of biological targets, including enzymes and receptors.

A significant application of this compound is in the synthesis of antiviral agents. Many potent antiviral drugs are nucleoside analogs that act by inhibiting viral polymerases. The synthesis of these drugs often begins with a protected ribose derivative like 1-O-Acetyl-2,3,5-tri-O-benzyl-β-D-ribofuranose.

The general methodology involves:

Coupling: The ribose derivative is coupled with a specific, often complex, heterocyclic base that is designed to confer antiviral activity.

Modification: The resulting protected nucleoside may undergo further chemical modifications on the sugar or the base to fine-tune its biological properties.

Deprotection: The final step is the removal of the benzyl protecting groups to unmask the hydroxyl groups, yielding the active antiviral drug. This compound serves as a crucial starting material in the synthesis of drugs for treating viral infections.

Table 2: Methodological Flow for Antiviral Nucleoside Analog Synthesis

| Phase | Methodological Step | Purpose |

| Phase 1: Core Assembly | Glycosylation with a custom heterocyclic base. | To form the fundamental nucleoside structure with the desired base. |

| Phase 2: Functionalization | Chemical modification of the protected nucleoside. | To introduce specific functional groups required for biological activity. |

| Phase 3: Finalization | Deprotection of benzyl groups. | To yield the final, biologically active antiviral agent. |

Precursor in Anticancer Agent Synthesis (Methodological Focus)

1-O-Acetyl-2,3,5-tri-O-benzyl-β-D-ribofuranose is a key glycosyl donor in the synthesis of nucleoside analogues, a class of compounds pivotal in the development of anticancer therapies. The chemical architecture of this precursor—with its hydroxyl groups at the C2, C3, and C5 positions masked by stable benzyl ethers and an acetyl group at the anomeric C1 position—facilitates the stereoselective formation of the critical N-glycosidic bond that links the ribose sugar to a heterocyclic nucleobase.

The primary methodological approach involves a Lewis acid-catalyzed glycosylation, often referred to as the Vorbrüggen glycosylation. In this reaction, the acetyl group at the anomeric center acts as a leaving group, which, under the influence of a catalyst like trimethylsilyl trifluoromethanesulfonate (TMSOTf), generates a reactive oxocarbenium ion intermediate. This intermediate is then attacked by a silylated nucleobase (e.g., a silylated purine or pyrimidine analogue). The presence of the participating benzyl group at the C2 position helps to direct the incoming nucleobase to the β-face of the ribose ring, ensuring the desired stereochemistry of the final product.

This methodology is instrumental in the synthesis of several potent anticancer agents. For instance, it is a crucial step in building the core structure of drugs like Clofarabine and Azacitidine, which are used in cancer treatment. google.com The general synthetic sequence is a two-stage process:

N-Glycosylation: The coupling of 1-O-Acetyl-2,3,5-tri-O-benzyl-β-D-ribofuranose with a selected, often silylated, nucleobase in the presence of a Lewis acid catalyst.

Deprotection: The removal of the three benzyl ether protecting groups. This is typically achieved through catalytic hydrogenation (e.g., using palladium on carbon, Pd/C, under a hydrogen atmosphere), which cleaves the benzyl groups to yield the free hydroxyls of the final nucleoside analogue.

The robustness of the benzyl ethers allows for a wide range of chemical modifications to be performed on the nucleobase portion of the molecule before the final deprotection step, adding to the versatility of this synthetic strategy.

| Parameter | Description | Target Molecules |

| Role of Precursor | Glycosyl Donor | Clofarabine, Azacitidine google.com |

| Key Reaction | Vorbrüggen Glycosylation | Nucleoside Analogues |

| Catalyst | Lewis Acids (e.g., TMSOTf) | N/A |

| Protecting Groups | Benzyl Ethers | N/A |

| Key Intermediates | Silylated Nucleobases, Oxocarbenium Ion | N/A |

| Deprotection Method | Catalytic Hydrogenation (e.g., H₂, Pd/C) | Final Active Drug |

Development of Chemical Probes and Tools for Glycobiology Research (Synthetic Strategies)

The study of carbohydrates in biological systems, known as glycobiology, relies heavily on synthetic chemistry to provide molecular tools for elucidating the function of glycans and their associated enzymes. 1-O-Acetyl-2,3,5-tri-O-benzyl-β-D-ribofuranose serves as a valuable starting scaffold for the synthesis of such chemical probes due to its inherent stability and the potential for selective modification.

Synthetic strategies leveraging this precursor focus on introducing specific functionalities that enable the tracking, visualization, or perturbation of biological processes involving carbohydrates. These strategies often involve the incorporation of reporter groups or bioorthogonal handles.

A principal strategy is the introduction of "click chemistry" compatible functional groups, such as azides or terminal alkynes. These groups are chemically inert in biological systems but can undergo highly specific and efficient ligation reactions (e.g., the Copper(I)-catalyzed Azide-Alkyne Cycloaddition, CuAAC) with a complementary probe. mdpi.com A synthetic route could involve the selective debenzylation at the C5 position followed by functionalization to install an azido group. The resulting azide-modified ribose derivative can be used in metabolic labeling experiments to track carbohydrate biosynthesis or as a building block for activity-based probes to target specific enzymes.

Another synthetic strategy involves modifying the ribose ring itself to create substrate analogues or enzyme inhibitors. For example, specific hydroxyl groups can be deprotected and subsequently replaced with fluorine atoms or other groups to probe enzyme-substrate interactions. The stability of the remaining benzyl protecting groups ensures that the rest of the molecule is unaffected during these targeted transformations. These modified ribose tools are invaluable for identifying and characterizing carbohydrate-active enzymes, which are themselves important therapeutic targets.

| Synthetic Strategy | Modification Approach | Functional Group Introduced | Potential Application |

| Bioorthogonal Labeling | Selective deprotection of a hydroxyl group (e.g., at C5) followed by chemical modification. | Azide (-N₃) or Alkyne (-C≡CH). | Metabolic labeling of glycans; construction of activity-based probes via click chemistry. mdpi.com |

| Enzyme Inhibition/Probing | Replacement of a hydroxyl group with a non-natural substituent. | Fluorine (-F), Thiol (-SH), or other mimics. | Creating stable substrate analogues to act as competitive inhibitors or probes for enzyme active sites. |

| Fluorescent Tagging | Coupling of a fluorescent dye to a selectively deprotected hydroxyl group. | Fluorophore (e.g., fluorescein, rhodamine). | Direct visualization and tracking of carbohydrate uptake and localization in cellular systems. |

| Affinity Probes | Attachment of an affinity tag (e.g., biotin) to the ribose scaffold. | Biotin. | Identification and purification of carbohydrate-binding proteins from complex biological samples. |

Advanced Analytical and Spectroscopic Characterization Methodologies for 1 O Acetyl 2,3,5 Tri O Benzyl B D Ribofuranose and Its Derivatives

Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of 1-O-Acetyl-2,3,5-tri-O-benzyl-β-D-ribofuranose in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the verification of the ribofuranose core, the presence and location of the acetyl and benzyl (B1604629) protecting groups, and the stereochemistry of the anomeric carbon.

In ¹H NMR spectroscopy, the chemical shifts and coupling constants of the protons on the furanose ring are particularly diagnostic. The proton at the anomeric carbon (H-1) typically appears as a distinct signal, and its coupling constant with the adjacent proton (H-2) is critical for determining the β-configuration. For β-anomers of ribofuranosides, the coupling constant (³JH1,H2) is typically small (0–2 Hz) due to the trans relationship between H-1 and H-2. The protons of the three benzyl groups and the single acetyl group give rise to characteristic signals in the aromatic and aliphatic regions of the spectrum, respectively.

¹³C NMR spectroscopy complements the ¹H NMR data by providing the chemical shift for each carbon atom in the molecule. The anomeric carbon (C-1) is particularly sensitive to its stereochemical environment. Furthermore, isotopic labeling studies, such as the use of [5-¹³C]-labeled analogs, can be employed in conjunction with NMR to investigate the kinetics of glycosylation reactions and to trace metabolic pathways in biological systems.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for assigning all proton and carbon signals definitively by establishing connectivity between adjacent protons and directly bonded proton-carbon pairs.

Table 1: Representative ¹H NMR Chemical Shifts for a Related Ribofuranose Derivative (1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose) Note: Data for the tri-O-benzyl analog is not readily available; this table for the tri-O-benzoyl analog is provided for illustrative purposes.

| Assignment | Shift (ppm) |

| Aromatic Protons | 8.08 - 7.33 |

| H-1 | 6.44 |

| H-2 | 5.92 |

| H-3 | 5.80 |

| H-4 | 4.79 |

| H-5, H-5' | 4.52 |

| Acetyl CH₃ | 2.00 |

| Data sourced from spectral database for C₂₈H₂₄O₉. chemicalbook.com |

Mass Spectrometry Techniques for Molecular Weight Confirmation and Impurity Profiling

Mass spectrometry (MS) is an essential technique for confirming the molecular weight of 1-O-Acetyl-2,3,5-tri-O-benzyl-β-D-ribofuranose and for identifying and quantifying impurities. The molecular weight of the target compound is 462.53 g/mol .

Soft ionization techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used. ESI-MS typically reveals the protonated molecule [M+H]⁺ or adducts with alkali metals, such as [M+Na]⁺ and [M+K]⁺. rsc.org High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule, distinguishing it from other compounds with the same nominal mass.

Tandem mass spectrometry (MS/MS) is employed to study the fragmentation patterns of the parent ion. This fragmentation provides structural information and can be used to characterize impurities. Common fragmentation pathways for this molecule would involve the loss of the acetyl group, benzyl groups, or cleavage of the glycosidic bond. For instance, in the mass spectrum of the related tri-O-benzoyl derivative, a prominent peak at m/z 105 is observed, corresponding to the benzoyl cation [C₆H₅CO]⁺, which is a characteristic fragment. chemicalbook.com Similar characteristic fragments would be expected for the tri-O-benzyl derivative, such as the tropylium ion at m/z 91 from the benzyl groups. This allows for the creation of specific methods for impurity profiling, such as selected reaction monitoring (SRM).

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformational Studies

X-ray crystallography provides the most definitive evidence for the absolute stereochemistry and three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of 1-O-Acetyl-2,3,5-tri-O-benzyl-β-D-ribofuranose, a precise model of the atomic arrangement can be generated.

This technique can unequivocally confirm the β-configuration at the anomeric center (C-1) and the D-configuration of the ribose sugar. Furthermore, it provides detailed information on the conformation of the five-membered furanose ring. Furanose rings are not planar and adopt puckered "envelope" or "twist" conformations. X-ray analysis of related ribofuranose derivatives has revealed conformations such as a C2-exo, C3-endo twist. researchgate.net This conformational information is crucial as it influences the reactivity of the molecule and its interactions in biological systems.

The crystallographic data also reveals details about intermolecular interactions in the crystal lattice, such as hydrogen bonding and van der Waals forces, which govern the packing of the molecules in the solid state.

Table 2: Crystallographic Data Parameters for a Representative Ribofuranose Derivative (1,2,3-Tri-O-acetyl-5-deoxy-D-ribofuranose)

| Parameter | Value |

| Crystal system | Orthorhombic |

| Space group | P2₁2₁2₁ |

| R-factor | 0.041 |

| wR-factor | 0.133 |

| Ribofuranose Ring Conformation | C2-exo, C3-endo twist |

| Data from a study on a related acetylated ribofuranose derivative. researchgate.net |

Chiral Chromatography (HPLC, GC) for Enantiomeric and Diastereomeric Purity Assessment

Since 1-O-Acetyl-2,3,5-tri-O-benzyl-β-D-ribofuranose is a chiral molecule, assessing its enantiomeric and diastereomeric purity is critical, especially when it is synthesized from chiral precursors or through non-stereospecific routes. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), is the primary method for this assessment.

Chiral HPLC methods utilize a chiral stationary phase (CSP) that interacts differently with the enantiomers of a compound, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used for the separation of carbohydrate derivatives. nih.gov A well-developed chiral HPLC method can separate the desired D-enantiomer from its L-enantiomer.

Furthermore, this compound can exist as two diastereomers, the α- and β-anomers, which differ in the stereochemistry at the C-1 carbon. While standard HPLC on a silica or C18 column can often separate these anomers, specialized chiral columns can also be effective. A one-step chiral HPLC method has been developed for the baseline separation of both anomers (α and β) and enantiomers (D and L) of underivatized monosaccharides like ribose using a Chiralpak AD-H column. researchgate.net Similar principles can be applied to develop methods for derivatized sugars like the title compound, ensuring high diastereomeric and enantiomeric purity.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These spectra serve as a molecular "fingerprint" and are useful for identifying key functional groups present in 1-O-Acetyl-2,3,5-tri-O-benzyl-β-D-ribofuranose.

The IR spectrum is expected to show strong characteristic absorption bands for the various functional groups. A strong band around 1740-1750 cm⁻¹ is characteristic of the C=O stretching vibration of the acetyl ester group. rsc.org The aromatic C-H stretching vibrations of the benzyl groups would appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the ribose ring and benzyl methylene groups would be found in the 2850-3000 cm⁻¹ region. The region between 1000 and 1300 cm⁻¹ is typically complex but contains valuable information about the C-O stretching vibrations of the ester, ether, and cyclic ether functionalities within the molecule.

Future Directions and Emerging Research Avenues in Ribofuranose Chemical Synthesis

Innovations in Protecting Group Chemistry for Ribofuranose Frameworks

The strategic use of protecting groups is fundamental to the synthesis of complex carbohydrates like ribofuranose derivatives. The inherent differences in the reactivity of the hydroxyl groups in ribose present a significant challenge. The primary hydroxyl group at the C-5 position is the most reactive, followed by the C-2 and C-3 secondary hydroxyls.

Recent innovations focus on the development of novel protecting groups and strategies that offer enhanced regioselectivity and orthogonality. This includes the design of protecting groups that can be selectively introduced and removed under specific conditions, allowing for precise manipulation of the ribofuranose scaffold. One-pot protection strategies, where multiple protecting groups are introduced in a single reaction vessel, are also gaining traction as they streamline the synthetic process and reduce waste. For instance, the temporary protection of the 2',3'-diol of ribonucleosides using a boronic ester enables regioselective O-glycosylation at the 5'-hydroxyl group.

Chemoenzymatic and Biocatalytic Approaches to Ribofuranose Derivatives

Chemoenzymatic and biocatalytic methods are emerging as powerful alternatives to traditional chemical synthesis for producing ribofuranose derivatives. These approaches leverage the high selectivity and efficiency of enzymes to catalyze specific reactions, often under mild and environmentally friendly conditions.

Nucleoside phosphorylases and transglycosylases are particularly useful enzymes in this context. They can catalyze the formation of the glycosidic bond between a ribofuranose donor and a nucleobase with high stereo- and regioselectivity, which is crucial for the synthesis of biologically active nucleoside analogues. Researchers are also exploring the use of biocatalytic cascades, where multiple enzymatic reactions are performed sequentially in a one-pot setup, to further enhance the efficiency of the synthesis. The immobilization of enzymes on solid supports is another area of active research, as it allows for easier separation and reuse of the biocatalyst.

Integration of Flow Chemistry and Continuous Processing in Synthesis

Flow chemistry and continuous processing are transforming the landscape of chemical synthesis, including that of carbohydrates. These technologies offer several advantages over traditional batch processes, such as precise control over reaction parameters (temperature, pressure, and reaction time), improved safety, and enhanced scalability.

In the context of ribofuranose synthesis, flow chemistry has been successfully applied to glycosylation reactions, leading to improved yields and stereoselectivities. Continuous flow systems also enable the integration of multiple reaction and purification steps into a single, uninterrupted process, which can significantly reduce production time and costs. For example, a one-flow, multi-step synthesis of nucleosides has been developed using Brønsted acid-catalyzed glycosylation.

Exploration of Novel Reactivity and Unconventional Synthetic Pathways

Researchers are continually exploring novel and unconventional synthetic pathways to access ribofuranose derivatives with unique structures and properties. This includes the use of radical reactions, which can enable the formation of C-C and C-heteroatom bonds that are difficult to achieve through traditional ionic chemistry.

Mechanochemistry, which utilizes mechanical force to induce chemical reactions, is another emerging area. This solvent-free approach offers a green and efficient alternative for the synthesis of nucleosides and other ribofuranose derivatives. Additionally, inspiration is being drawn from unusual metabolic pathways found in nature, such as those in archaea, to develop new enzymatic and chemical transformations for carbohydrate synthesis.

High-Throughput Synthesis and Automation for Derivative Libraries

The development of high-throughput synthesis and automation has revolutionized the process of drug discovery and materials science. These technologies are now being applied to carbohydrate chemistry to rapidly generate large libraries of ribofuranose derivatives. Automated synthesizers, originally developed for peptides and oligonucleotides, are being adapted for the synthesis of complex oligosaccharides.

By combining automated synthesis with high-throughput screening, researchers can quickly identify compounds with desired biological activities or material properties. This approach is particularly valuable for the discovery of new therapeutic agents based on nucleoside analogues and for the development of novel glycopolymers and materials.

Q & A

Q. What are the primary synthetic applications of 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose in nucleoside chemistry?

This compound is a key intermediate for synthesizing nucleosides and their analogues. It is widely used in N-glycosylation reactions to couple ribofuranose derivatives with nucleobases (e.g., uracil, adenine) via silylation or acid-catalyzed methods. For example, coupling with silylated nucleobases (e.g., HMDS-silylated uracil) in the presence of SnCl₄ or NP/SnCl₄ (natural phosphate-doped SnCl₄) yields β-D-ribofuranosyl nucleosides with high regioselectivity . The benzoyl and acetyl groups act as protecting groups, which are later removed under basic conditions to yield bioactive nucleosides like clofarabine (an antileukemia drug) .

Q. How is the compound characterized after synthesis?

Post-synthesis characterization involves:

- Spectroscopic analysis : ¹H-NMR and ¹³C-NMR confirm the structure by identifying benzoyl/acetyl protons (δ 7.3–8.1 ppm for aromatic protons) and anomeric carbon signals (δ 90–100 ppm) .

- Mass spectrometry (ESI-MS) : Validates molecular weight (e.g., m/z 504.48 for the parent compound) .

- Elemental analysis : Ensures purity by verifying C/H/O ratios .

- Chromatography : Column chromatography (e.g., CH₂Cl₂/MeOH 98:2) is used for purification .

Q. What solvents and catalysts are optimal for glycosylation reactions using this compound?

- Solvents : 1,2-Dichloroethane or acetonitrile are preferred due to their compatibility with Lewis acids like SnCl₄ .

- Catalysts : SnCl₄ is commonly used for activating the anomeric acetyl group, achieving yields up to 93% in glycosylation . TMSOTf (trimethylsilyl triflate) is an alternative for regioselective N-glycosylation, producing N-7 or N-3 isomers depending on the nucleobase .

Advanced Research Questions

Q. How do reaction kinetics and mechanisms differ between SnCl₄ and TMSOTf in glycosylation?

- SnCl₄ : Promotes a two-step mechanism: (1) activation of the anomeric acetyl group to form an oxocarbenium ion intermediate, and (2) nucleophilic attack by the silylated nucleobase. This method favors β-selectivity due to stereoelectronic effects .

- TMSOTf : Operates via a "one-pot" mechanism, simultaneously activating the sugar and nucleobase. It can alter regioselectivity; for example, pyrrolo[2,3-d]pyrimidines yield N-7/N-1 isomers (2:1 ratio) under TMSOTf, whereas SnCl₄ favors N-9 in purine derivatives . Kinetic studies using HPLC or TLC (Rf analysis) are critical to monitor intermediate formation .

Q. What strategies mitigate side reactions (e.g., anomerization or acyl migration) during synthesis?

- Low-temperature conditions : Reactions at 10°C minimize anomerization of the β-D-ribofuranose configuration .

- Controlled stoichiometry : Using 0.9 equivalents of the ribofuranose derivative relative to the nucleobase reduces excess reagent side reactions .

- Protecting group stability : Benzoyl groups are more stable than acetyl under acidic conditions, reducing acyl migration. Post-reaction deprotection with NH₃/MeOH selectively removes acetyl groups first .

Q. How can isotopic labeling (e.g., ¹³C) of this compound enhance metabolic or mechanistic studies?

The ¹³C-labeled analogue (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranoside-[5-¹³C]) enables tracer studies in drug metabolism or enzyme interaction assays. For example, tracking the ¹³C-labeled ribose moiety in nucleosides can elucidate pathways in antiviral or anticancer drug mechanisms . Synthesis involves substituting ¹³C-enriched reagents at the C-5 position during ribose derivatization.

Methodological Challenges and Data Contradictions

Q. Discrepancies in regioselectivity reported for selenium-containing nucleosides: How are these resolved?

Some studies report conflicting regioselectivity when synthesizing selenium nucleosides (e.g., pyridineselenol derivatives). For instance, notes that NP/SnCl₄ yields β-D-ribofuranosyl selenides, while TMSOTf may produce α-anomers. Resolution involves:

Q. Why do yields vary significantly when scaling up clofarabine synthesis from this compound?

Scale-up challenges arise from:

- Exothermic reactions : SnCl₄-mediated glycosylation requires strict temperature control (−20°C to 10°C) to avoid decomposition .

- Purification bottlenecks : Recrystallization from acetone/ethanol is less efficient at large scales; switching to continuous chromatography improves yield (from 8.4% to >15%) .

Tables for Key Data

| Catalyst Comparison | SnCl₄ | TMSOTf |

|---|---|---|

| Typical Yield | 85–93% | 70–80% |

| Regioselectivity (Nucleobase) | N-9 (purines) | N-7/N-1 (pyrroles) |

| Reaction Time | 4–8 hours | 1–2 hours |

| Isotopic Labeling Applications |

|---|

| Label Position |

| Molecular Formula |

| Application |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.